(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Description
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(5-4-13-3-1-10-18-13)16-8-6-15(7-9-16)19-11-2-12-20-15/h1,3-5,10H,2,6-9,11-12H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNDAYWEDWWMU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC=CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enone moiety would produce the corresponding alcohol.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 1,5-Dicyanopentane
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
What sets (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one apart from similar compounds is its spirocyclic structure combined with the furan ring and enone moiety. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring and a spirocyclic moiety that contributes to its reactivity and interaction with biological targets. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 279.32 g/mol |
| CAS Number | 1798412-24-4 |
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity.
Anticancer Potential
The anticancer potential of this compound has been investigated through various in vitro studies. For example, compounds containing spirocyclic structures have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a related spirocyclic compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM, indicating that this compound could exhibit similar or enhanced effects.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. For instance, enzyme assays have revealed that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |
|---|---|---|---|
| (E)-3-(furan-2-yl)-1-(1,5-dioxa... | Moderate | Significant | Yes |
| (E)-3-(furan-3-yl)-1-(1,5-dioxa... | High | Moderate | No |
| 5-Bromofuran derivatives | High | High | Yes |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features:
- An (E)-configured α,β-unsaturated ketone (enone) system, enabling Michael addition or Diels-Alder reactions.
- A 1,5-dioxa-9-azaspiro[5.5]undecane moiety, conferring conformational rigidity and potential for hydrogen bonding via the spirocyclic oxygen and nitrogen atoms.
- A furan-2-yl group, contributing π-electron density for electrophilic substitutions or coordination with metal catalysts. These features enhance reactivity in cycloadditions and interactions with biological targets like enzymes or receptors .
Q. What synthetic methodologies are used to prepare this compound?
A multi-step approach is typically employed:
- Step 1 : Synthesis of the spirocyclic amine intermediate via cyclization of diols or diamines under acidic or basic conditions.
- Step 2 : Coupling of the spirocyclic amine with a furan-containing α,β-unsaturated ketone using a base (e.g., triethylamine) in polar aprotic solvents (DMF, THF) at 25–60°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | THF/H₂O | HCl | Reflux | 60–75 |
| 2 | DMF | Triethylamine | 50°C | 45–65 |
Q. Which spectroscopic techniques are most effective for characterization?
- ¹H/¹³C NMR : Key signals include the enone carbonyl (δ 190–200 ppm), furan protons (δ 6.3–7.5 ppm), and spirocyclic oxygen/nitrogen environments (δ 3.0–4.5 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (furan C-H).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₇H₁₉NO₄: calculated 313.13, observed 313.14).
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) versus ethereal solvents (THF) to balance reactivity and byproduct formation.
- Catalyst Selection : Compare inorganic bases (K₂CO₃) with organic bases (DBU) to enhance enolate formation without hydrolyzing the spirocyclic ring .
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time and improve regioselectivity .
Q. How should researchers address contradictions in biological activity data across assays?
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Assay Replication : Perform dose-response curves in triplicate across cell lines (e.g., HEK293 for receptor binding) and biochemical assays (e.g., enzyme inhibition).
- Stereochemical Analysis : Verify the (E)-configuration via NOESY NMR to ensure structural consistency .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with GABA receptors (PDB ID: 6X3T) or cytochrome P450 enzymes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the spirocyclic moiety in lipid bilayers.
- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using CoMFA/CoMSIA .
Q. What challenges arise in establishing structure-activity relationships (SAR), and how can they be mitigated?
- Synthetic Complexity : Prioritize analogs with modular substitutions (e.g., halogenated furans, spirocyclic ring size variations) using parallel synthesis .
- Data Interpretation : Apply multivariate analysis (PCA or PLS) to decouple electronic (Hammett σ) and steric (Taft ES) effects on activity.
Table 2: Analogues and Their Bioactivities
| Analogues | Structural Modification | Bioactivity | Reference |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecane | Diazine rings | GABA modulation | |
| 4-Aminoisoindoline | Isoindole framework | Anticancer (IC₅₀ = 2.1 μM) |
Methodological Recommendations
- Data Reproducibility : Archive raw NMR/FID files and HPLC chromatograms in open-access repositories (e.g., Zenodo).
- Collaborative Validation : Cross-verify computational predictions with crystallography partners (e.g., Cambridge Structural Database submissions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
